(Cyclohexylamino)((4-pyridylmethyl)amino)methane-1-thione
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Overview
Description
Scientific Research Applications
Metalation and Coupling Reactions
Metalation reactions involving related compounds, such as 2-(aminomethyl)pyridine derivatives, have been explored for subsequent carbon−carbon coupling reactions. For instance, the lithiation of 2-(aminomethyl)pyridine, followed by reaction with dimethylzinc, leads to complex metal amides and coupling products. These reactions demonstrate the utility of pyridylmethylamine derivatives in forming complex metalated structures, which could be analogous to applications of “(Cyclohexylamino)((4-pyridylmethyl)amino)methane-1-thione” in synthesizing new materials or catalysis (Westerhausen et al., 2001).
Aminolysis and Ionic Liquids Synthesis
The aminolysis of epoxides using 2-picolylamine, a process catalyzed by Al(OTf)3 under solvent-free conditions, highlights a key step in the synthesis of ionic liquids. This method showcases the potential for cyclohexylamino and pyridylmethylamino groups in facilitating reactions that lead to the formation of environmentally friendly ionic liquids, suggesting possible green chemistry applications for similar compounds (Fringuelli et al., 2004).
Hydrogen Bonding and Crystal Structures
Research into the hydrogen bonding and crystal structures of compounds containing cyclohexylamino and pyridylmethylamino groups, such as the study by Orrego Hernandez et al. (2015), provides insights into the molecular architecture and interactions within these compounds. Understanding these interactions is crucial for designing materials with specific properties, including pharmaceuticals and novel materials (Orrego Hernandez et al., 2015).
Catalysis and Material Science
The use of pyridylmethylamine derivatives in catalysis and material science is demonstrated through the synthesis of complexes that exhibit specific structural and functional characteristics. For example, the synthesis of tris-pyridyl methane ligands and their reaction with copper to form triangular Cu(II) complexes underlines the potential of these compounds in forming metal-organic frameworks or catalytic centers (Kodera et al., 2000).
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-cyclohexyl-3-(pyridin-4-ylmethyl)thiourea |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3S/c17-13(16-12-4-2-1-3-5-12)15-10-11-6-8-14-9-7-11/h6-9,12H,1-5,10H2,(H2,15,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACLJMUOWEWLOJO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=S)NCC2=CC=NC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.38 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cyclohexyl-3-(pyridin-4-ylmethyl)thiourea |
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